molecular formula C23H17Cl2N3O2S B4558184 2-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide

2-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide

Cat. No.: B4558184
M. Wt: 470.4 g/mol
InChI Key: AGYMAEVXOGXPKH-UHFFFAOYSA-N
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Description

2-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide is a useful research compound. Its molecular formula is C23H17Cl2N3O2S and its molecular weight is 470.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 469.0418534 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Insecticidal Activity : The study by Samaritoni et al. (1999) focused on the methylene group modifications of related compounds and their application as broad-spectrum insecticides. The research found that certain derivatives of the compound were even more active than the parent amide against root-knot nematode (Samaritoni et al., 1999).

  • Antimicrobial Properties : Research by Naganagowda and Petsom (2011) explored the synthesis of derivatives similar to the compound , finding that these derivatives exhibit antibacterial and antifungal activity (Naganagowda & Petsom, 2011).

  • Structural Analysis : Saeed et al. (2010) synthesized a closely related compound and characterized it through various techniques, including crystal structure determination. This study contributes to the understanding of the molecular structure and potential applications of similar compounds (Saeed et al., 2010).

  • Anti-Tubercular Activity : A study by Nimbalkar et al. (2018) investigated derivatives of related compounds for their anti-tubercular activity. The research found that these compounds exhibited promising activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).

  • Antineoplastic and Antimonoamineoxidase Properties : Markosyan et al. (2010) synthesized derivatives of similar compounds and studied their antineoplastic and antimonoamineoxidase properties, contributing to potential therapeutic applications (Markosyan et al., 2010).

  • Mosquito Development Inhibition : Schaefer et al. (1978) found that certain substituted benzamides, closely related to the compound , are effective inhibitors of mosquito development, suggesting their potential use in controlling mosquito populations (Schaefer et al., 1978).

  • Corrosion Inhibition : Hu et al. (2016) studied benzothiazole derivatives, closely related to the compound , for their corrosion inhibiting effect against steel in acidic solutions, indicating their potential use as corrosion inhibitors (Hu et al., 2016).

  • Photophysical and Antimicrobial Studies : Padalkar et al. (2014) synthesized and screened new benzimidazole, benzoxazole, and benzothiazole derivatives, similar to the compound , for antimicrobial activity. They also investigated the photophysical properties of these compounds (Padalkar et al., 2014).

Properties

IUPAC Name

2-chloro-N-[[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O2S/c1-12-9-19-20(10-13(12)2)30-22(27-19)16-11-14(7-8-18(16)25)26-23(31)28-21(29)15-5-3-4-6-17(15)24/h3-11H,1-2H3,(H2,26,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYMAEVXOGXPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide
Reactant of Route 2
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2-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide
Reactant of Route 3
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2-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide
Reactant of Route 4
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2-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide
Reactant of Route 5
2-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide
Reactant of Route 6
2-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.